molecular formula C18H20N6 B3011304 2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline CAS No. 2415539-90-9

2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline

Cat. No.: B3011304
CAS No.: 2415539-90-9
M. Wt: 320.4
InChI Key: OGQPGDODFMSQNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a quinoxaline core, which is known for its biological activity, and a piperazine ring substituted with a 2,6-dimethylpyrimidinyl group, adding to its chemical diversity and potential functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce partially or fully reduced derivatives.

Scientific Research Applications

2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline involves its interaction with specific molecular targets, such as dopamine D2 and serotonin 5-HT2A receptors . By binding to these receptors, the compound can modulate neurotransmitter activity, which is crucial in the treatment of psychiatric disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline is unique due to its specific combination of a quinoxaline core with a piperazine ring substituted by a 2,6-dimethylpyrimidinyl group. This structure imparts distinct pharmacological properties, making it a valuable compound for further research in medicinal chemistry and pharmacology.

Properties

IUPAC Name

2-[4-(2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6/c1-13-11-17(21-14(2)20-13)23-7-9-24(10-8-23)18-12-19-15-5-3-4-6-16(15)22-18/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQPGDODFMSQNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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